(3R,7aS)-3-(tert-Butyl)dihydropyrrolo[1,2-c]oxazole-1,5(3H,6H)-dione

Rolapitant Synthesis Diastereoselective Formylation Process Yield

(3R,7aS)-3-(tert-Butyl)dihydropyrrolo[1,2-c]oxazole-1,5(3H,6H)-dione (CAS 171284-84-7) is a chiral, bicyclic oxazolidinedione building block with the molecular formula C10H15NO3 and a molecular weight of 197.23 g/mol. It serves as a key intermediate in the multi-step synthesis of Rolapitant hydrochloride, a potent and selective NK-1 receptor antagonist approved for the prevention of chemotherapy-induced nausea and vomiting (CINV).

Molecular Formula C10H15NO3
Molecular Weight 197.23 g/mol
CAS No. 171284-84-7
Cat. No. B168797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R,7aS)-3-(tert-Butyl)dihydropyrrolo[1,2-c]oxazole-1,5(3H,6H)-dione
CAS171284-84-7
Synonyms(3R,7aS)-3-tert-butyldihydropyrrolo[1,2-c]oxazole-1,5(3H,6H)-dione
Molecular FormulaC10H15NO3
Molecular Weight197.23 g/mol
Structural Identifiers
SMILESCC(C)(C)C1N2C(CCC2=O)C(=O)O1
InChIInChI=1S/C10H15NO3/c1-10(2,3)9-11-6(8(13)14-9)4-5-7(11)12/h6,9H,4-5H2,1-3H3/t6-,9+/m0/s1
InChIKeyXKHXNEYLUYSDJF-IMTBSYHQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3R,7aS)-3-(tert-Butyl)dihydropyrrolo[1,2-c]oxazole-1,5(3H,6H)-dione (CAS 171284-84-7): A Critical Chiral Intermediate for Rolapitant Synthesis


(3R,7aS)-3-(tert-Butyl)dihydropyrrolo[1,2-c]oxazole-1,5(3H,6H)-dione (CAS 171284-84-7) is a chiral, bicyclic oxazolidinedione building block with the molecular formula C10H15NO3 and a molecular weight of 197.23 g/mol . It serves as a key intermediate in the multi-step synthesis of Rolapitant hydrochloride, a potent and selective NK-1 receptor antagonist approved for the prevention of chemotherapy-induced nausea and vomiting (CINV) . The compound possesses two defined stereocenters at positions 3R and 7aS, which are essential for establishing the correct absolute configuration of the final API . Its strained, fused heterocyclic core, bearing a bulky tert-butyl group, dictates the stereochemical outcome of the subsequent ring-chain transformations that lead to Rolapitant.

Why Generic Pyrrolo-oxazole Intermediates Cannot Substitute CAS 171284-84-7 in cGMP Rolapitant Manufacturing


Substituting (3R,7aS)-3-(tert-Butyl)dihydropyrrolo[1,2-c]oxazole-1,5(3H,6H)-dione with off-the-shelf achiral pyrrolo-oxazole-diones or even closely related chiral analogs (e.g., (S)-Dihydropyrrolo[1,2-C]oxazole-3,6(1H,5H)-dione, CAS 1447615-97-5) is not viable for regulated Rolapitant production. The specific 3R,7aS configuration of this intermediate is the direct result of a diastereoselective condensation between L-pyroglutamic acid (the source of chirality) and trimethylacetaldehyde . Any deviation in the stereochemistry at this early stage propagates into all downstream intermediates, leading to incorrect diastereomers that cannot be resolved economically at scale . Furthermore, the tert-butyl substituent at the 3-position is not merely a protecting group; its steric bulk is critical for inducing substrate-controlled diastereoselectivity during the pivotal formylation step, which establishes the quaternary center required for the spirocyclic core of Rolapitant . Replacing this intermediate with an analog lacking the defined stereochemistry or the tert-butyl group would fundamentally alter the synthetic route and compromise both yield and optical purity of the final API.

Quantitative Differentiation of CAS 171284-84-7 Against Closest Analogs for Rolapitant Intermediate Selection


Synthesis Yield: CAS 171284-84-7 as the Superior Precursor for the Critical Formylation Step

In the patented Rolapitant synthetic route, (3R,7aS)-3-(tert-Butyl)dihydropyrrolo[1,2-c]oxazole-1,5(3H,6H)-dione is derived from L-pyroglutamic acid in a condensation reaction yielding pyrrolo-oxazolidone in 72% isolated yield . This intermediate is then formylated with methyl formate under LHMDS/CuCl conditions to give the corresponding 7a-carboxaldehyde with 68% yield and high diastereoselectivity . In contrast, alternative routes that attempt to introduce the formyl or vinyl group onto a simpler, unsubstituted pyrrolo-oxazole scaffold (e.g., (S)-dihydropyrrolo[1,2-C]oxazole-3,6(1H,5H)-dione) lack the steric direction provided by the tert-butyl group, resulting in significantly reduced diastereomeric ratios and yields below 40% in analogous alkylation steps .

Rolapitant Synthesis Diastereoselective Formylation Process Yield Chiral Oxazolidinedione

Purity Level Differentiation: Certified 98%+ Purity of CAS 171284-84-7 for Regulated Supply Chains

Suppliers catering to the pharmaceutical intermediate market offer CAS 171284-84-7 at a certified purity of 'NLT 98%' (No Less Than 98%) with full analytical characterization (NMR, HPLC, GC) provided for each batch . In comparison, many producer listings for the primary alternative intermediate, (2R,4S)-Benzyl 5-oxo-2,4-diphenyloxazolidine-3-carboxylate (CAS 205654-80-4), specify a standard purity of 95%, with 98% available as a premium, custom option . The baseline availability of >98% purity for CAS 171284-84-7 directly satisfies the impurity profile requirements for late-stage pharmaceutical intermediates without the need for additional, costly repurification before use in GMP settings.

Analytical Quality Control HPLC Purity cGMP Intermediate Procurement Specification

Stereochemical Integrity: Defined (3R,7aS) Configuration Decisively Dictates Downstream Diastereoselectivity

The (3R,7aS) configuration embedded in CAS 171284-84-7 is non-negotiable for the stereochemical fidelity of the Rolapitant pathway. In the subsequent step, this chiral oxazolidinedione dictates the facial selectivity during the addition to the formyl group, enabling the construction of the quaternary stereocenter at C-7a with a diastereomeric ratio (dr) of >20:1 as verified by chiral HPLC . In contrast, employing the enantiomeric (3S,7aR) or the (7aS) diastereomer of this scaffold would invert the facial bias, generating the undesired epimer. This is not a chromatographically separable mixture under non-chiral conditions, as demonstrated by the fact that the diastereomeric oxazolidinone intermediates in the same pathway require specific chiral HPLC methods for resolution .

Chiral Synthesis Diastereomeric Ratio Substrate-Controlled Induction Process Robustness

Physicochemical Properties: Optimized Solubility and LogP for Anhydrous Process Solvents

The physicochemical profile of CAS 171284-84-7 exhibits a LogP of ~0.84–1.4 and a predicted aqueous solubility of 5.7 g/L at 25°C [1]. This moderate polarity stands in contrast to the highly lipophilic, later-stage Rolapitant intermediate (2R,4S)-Benzyl 5-oxo-2,4-diphenyloxazolidine-3-carboxylate, which has a LogP exceeding 4.0 . The lower LogP of CAS 171284-84-7 ensures adequate solubility in polar aprotic solvents such as THF and DMI, which are used in the formylation reaction, without the precipitation issues that plague more hydrophobic intermediates under cryogenic or concentrated conditions.

Process Chemistry Solubility LogP Lab-Scale Handling

Optimal Research and Procurement Scenarios for (3R,7aS)-3-(tert-Butyl)dihydropyrrolo[1,2-c]oxazole-1,5(3H,6H)-dione (CAS 171284-84-7)


cGMP-Compliant Manufacture of Rolapitant Hydrochloride API

This intermediate is the mandatory starting material for the commercial-scale preparation of Rolapitant hydrochloride under current Good Manufacturing Practices (cGMP). Its use is dictated by the regulatory filing, which specifies the (3R,7aS) chiral configuration as the sole lineage for the API. The high baseline purity (>98%) and the demonstrated >28% yield advantage in the critical formylation step directly contribute to a robust, cost-effective supply chain and minimize the generation of structurally related impurities that would require complex analytical methodology to resolve.

Process Research and Development (R&D) for Optimizing Diastereoselective Formylation

Process chemists seeking to improve the LHMDS/CuCl-mediated formylation step should use CAS 171284-84-7 as the benchmark substrate. The tert-butyl group's steric effect, which promotes a diastereomeric ratio (dr) exceeding 20:1 in the subsequent transformation , provides an ideal model system to study substrate-controlled induction in bicyclic oxazolidinediones. Research focusing on replacing cryogenic conditions or expensive copper salts must benchmark yields and dr against the 68% yield and >20:1 dr baseline established with this specific intermediate .

Analytical Method Development and Impurity Profiling for Regulatory Submissions

This compound serves as the primary reference standard for chiral HPLC method development intended to monitor the diastereomeric purity of the initial oxazolidinedione intermediate. Because the downstream diastereomeric oxazolidinone exhibits a dr of >20:1 , identifying the trace (7aS)-epimer at an early stage is critical. Analytical laboratories should procure this compound to establish the system suitability parameters and validate the limit of quantitation (LOQ) for the undesired diastereomer, ensuring the method can detect impurity levels well below the 0.15% reporting threshold typical of ICH Q3A guidelines.

Medicinal Chemistry for NK-1 Targeted Library Synthesis

Medicinal chemists designing novel NK-1 receptor antagonists around the diazaspiro[4.5]decan-2-one scaffold should source this specific building block. Its definitive 3R,7aS stereochemistry guarantees that any subsequent diversification at the formyl or vinyl positions will maintain the enantiopurity of the lead molecule. Using an achiral or racemic pyrrolo-oxazole analog would indefinitely complicate structure-activity relationship (SAR) studies by introducing inseparable mixtures of diastereomers, obfuscating biological data.

Quote Request

Request a Quote for (3R,7aS)-3-(tert-Butyl)dihydropyrrolo[1,2-c]oxazole-1,5(3H,6H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.